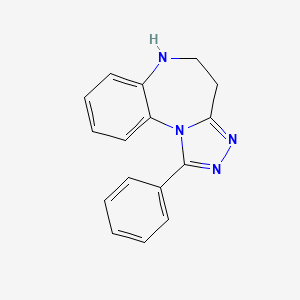
4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by a fused tricyclic structure that includes a triazole ring and a benzodiazepine ring. Triazolobenzodiazepines have been extensively studied due to their wide range of biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- typically involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in the presence of solvents such as ethanol, toluene, and 1-butanol, with butanol-1 being the preferred choice for achieving the highest yields of tricyclic derivatives . The chemical structures of the synthesized compounds are elucidated using IR, 1H- and 13C-NMR spectral data .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- has a wide range of scientific research applications:
Biology: It is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with GABA receptors, similar to other benzodiazepines .
Comparison with Similar Compounds
4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- can be compared with other similar compounds, such as:
Alprazolam: A triazolo analog of the 1,4 benzodiazepine class, known for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
The uniqueness of 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- lies in its specific tricyclic structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
54028-94-3 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C16H14N4/c1-2-6-12(7-3-1)16-19-18-15-10-11-17-13-8-4-5-9-14(13)20(15)16/h1-9,17H,10-11H2 |
InChI Key |
MTDDFOLAUQMXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



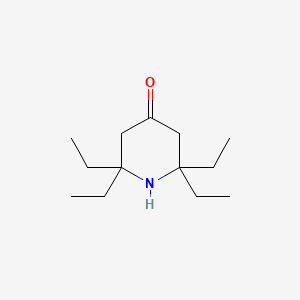
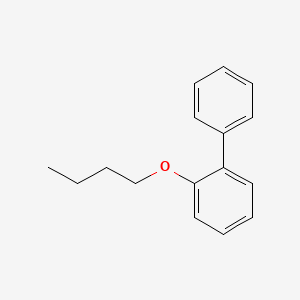
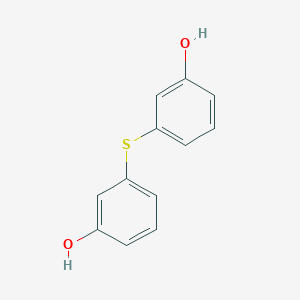
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)
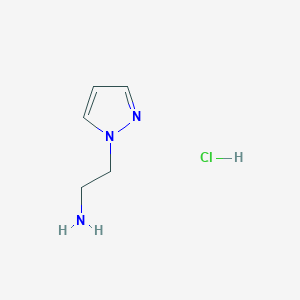
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)


![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)


![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)

